![molecular formula C23H29N3O4S B4886195 1-(2-METHOXYPHENYL)-4-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE](/img/structure/B4886195.png)
1-(2-METHOXYPHENYL)-4-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE
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Overview
Description
1-(2-METHOXYPHENYL)-4-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a piperidine-1-sulfonylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-4-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of a piperazine derivative with a methoxyphenyl halide under basic conditions to introduce the methoxyphenyl group. The piperidine-1-sulfonylbenzoyl group can be introduced through a sulfonylation reaction using piperidine and a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-4-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-METHOXYPHENYL)-4-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-4-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperidine: Similar structure but lacks the piperidine-1-sulfonylbenzoyl group.
4-(3-Piperidine-1-sulfonylbenzoyl)piperazine: Similar structure but lacks the methoxyphenyl group.
Uniqueness
1-(2-METHOXYPHENYL)-4-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-30-22-11-4-3-10-21(22)24-14-16-25(17-15-24)23(27)19-8-7-9-20(18-19)31(28,29)26-12-5-2-6-13-26/h3-4,7-11,18H,2,5-6,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTGAEQRSQVWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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